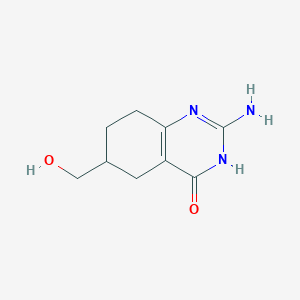
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic organic compound. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with an amino group at the second position and a hydroxymethyl group at the sixth position. The tetrahydroquinazolinone structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-hydroxybenzaldehyde.
Cyclization Reaction: The two starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to introduce the tetrahydroquinazolinone structure.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the sixth position through a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also a consideration in industrial processes.
化学反应分析
Types of Reactions
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a fully saturated quinazolinone derivative.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Fully saturated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Condensation: Schiff bases and related compounds.
科学研究应用
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxymethyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins.
相似化合物的比较
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the hydroxymethyl and tetrahydro groups, resulting in different chemical properties and biological activities.
6-Hydroxymethylquinazolin-4(3H)-one: Lacks the amino and tetrahydro groups, leading to variations in reactivity and applications.
5,6,7,8-Tetrahydroquinazolin-4(3H)-one:
Uniqueness
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to the presence of both the amino and hydroxymethyl groups, along with the tetrahydroquinazolinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
5452-19-7 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14) |
InChI 键 |
IERMBDFBWUYYOH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1CO)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



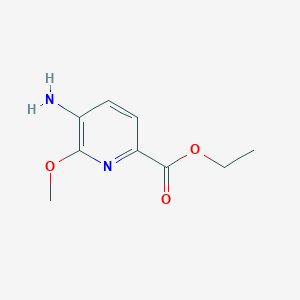


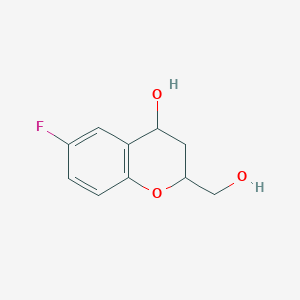
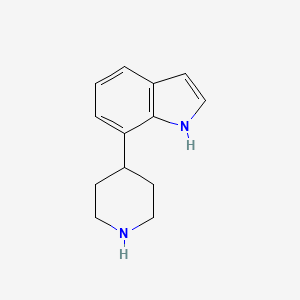

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
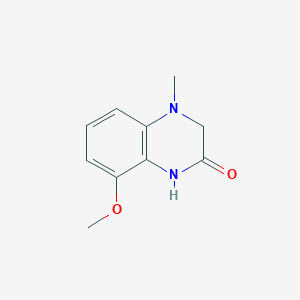
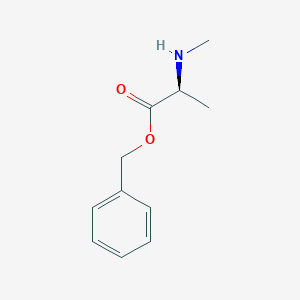
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)
